N-Dodecylmethacrylamide
Description
Synthesis Analysis
The synthesis of N-Dodecylmethacrylamide-based polymers often involves radical polymerization techniques, utilizing monomers such as N-isopropylacrylamide and methacrylates with various chain lengths. For instance, terpolymers of N-isopropylacrylamide, dodecyl methacrylate (DOMA), and poly(ethylene glycol) (PEG) methacrylate were synthesized through random copolymerization to achieve systems with differing thermosensitivities, characterized using techniques like 1H NMR and gel permeation chromatography (Vieira et al., 2005).
Molecular Structure Analysis
Understanding the molecular structure of N-Dodecylmethacrylamide polymers involves analyzing the arrangement of its hydrophobic and hydrophilic segments. Molecular dynamics simulations, for instance, have been employed to study the molecular structure of related surfactants and polymers, revealing how the surfactant membrane arranges spontaneously into phases at certain temperatures (Jamróz et al., 2010).
Chemical Reactions and Properties
The chemical behavior of N-Dodecylmethacrylamide in copolymerization reactions with other monomers like methyl methacrylate showcases its reactivity and compatibility in forming copolymers with desirable properties. The copolymerization process and the resulting polymers' characteristics, such as aggregation behavior and micelle formation, have been extensively studied, indicating the influence of N-Dodecylmethacrylamide on the physical properties of the polymers (Mizuta et al., 1991).
Physical Properties Analysis
The physical properties of N-Dodecylmethacrylamide polymers, including their thermosensitivity, are significantly influenced by their molecular composition. Studies using techniques like dynamic light scattering and fluorescence spectroscopy have shown that these polymers can form amphiphilic aggregates capable of incorporating hydrophobic drugs, with properties such as critical aggregation concentration and hydrodynamic diameters being dependent on the polymer composition (Vieira et al., 2005).
Chemical Properties Analysis
The chemical properties of N-Dodecylmethacrylamide polymers, particularly their ability to undergo copolymerization with a variety of monomers, reveal their versatility in creating materials with tailored chemical functionalities. The copolymers exhibit distinct properties based on the monomer composition, demonstrating the role of N-Dodecylmethacrylamide in modifying the chemical characteristics of the polymers produced (Arifullin et al., 2021).
Safety And Hazards
Future Directions
While specific future directions for N-Dodecylmethacrylamide were not found in the search results, the field of drug delivery, which often involves the use of polymers and compounds like N-Dodecylmethacrylamide, is projected to reach $2206.5 billion by 2026 . This suggests that compounds like N-Dodecylmethacrylamide may have potential applications in this growing field.
properties
IUPAC Name |
N-dodecyl-2-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-17-16(18)15(2)3/h2,4-14H2,1,3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZLHJIPBBRFGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922868 | |
Record name | N-Dodecyl-2-methylprop-2-enimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Dodecylmethacrylamide | |
CAS RN |
1191-39-5 | |
Record name | N-Dodecyl-2-methyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Dodecylmethacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Dodecyl-2-methylprop-2-enimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-dodecylmethacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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